(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol; hydrochloride is a chemical compound with the CAS number 2253619-86-0. It is classified under the category of triazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals. The compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, contributing to its unique chemical properties.
The synthesis of (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol; hydrochloride typically involves multiple steps and can utilize various methods depending on the desired purity and yield. One common approach includes:
Technical details regarding specific synthesis routes can vary significantly based on the literature and experimental conditions used in different laboratories .
The molecular formula of (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol; hydrochloride is , with a molecular weight of 163.60 g/mol. Its structure features:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its stereochemistry and spatial arrangement .
(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol; hydrochloride can participate in various chemical reactions typical of triazole compounds:
These reactions are crucial for modifying the compound's properties or synthesizing derivatives with improved biological activity .
The mechanism of action of (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol; hydrochloride is primarily associated with its interaction with biological targets such as enzymes or receptors. While specific mechanisms may vary depending on its application:
Data supporting these mechanisms typically come from pharmacological studies that evaluate the compound's efficacy against specific targets .
The physical and chemical properties of (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol; hydrochloride include:
These properties influence its behavior in biological systems and its suitability for various applications .
(1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol; hydrochloride has several scientific uses:
The versatility of this compound highlights its importance in various fields of research and industry .
The 1,2,4-triazole nucleus represents a privileged heterocyclic scaffold in medicinal chemistry due to its exceptional hydrogen-bonding capacity, metabolic stability, and structural versatility. This planar, electron-rich aromatic system exhibits tautomeric flexibility, existing in dynamic equilibrium between 1H-, 3H-, and 4H-tautomeric forms, enabling diverse binding interactions with biological targets [5] [7]. The nitrogen distribution pattern (N1-N2 separation) facilitates strong dipole-dipole interactions and coordination with metal ions in enzyme active sites, explaining its prevalence in antifungal agents, kinase inhibitors, and antiviral compounds [1] [7].
Table 1: Pharmacologically Active 1,2,4-Triazole Derivatives
Compound Class | Biological Activity | Key Structural Features |
---|---|---|
Triazole nucleosides | Antiviral agents | Ribose-linked 1,2,4-triazole |
Triazole-quinolones | Antibacterial agents | Fused quinolone-triazole system |
Triazole-thymidines | Anticancer agents | 5-Substituted thymine analogs |
Benzotriazoles | Anticonvulsants | Benzo-annelated derivatives |
The metabolic resilience of 1,2,4-triazoles stems from their resistance to oxidative degradation and cytochrome P450-mediated deactivation. This property is exemplified by 1-amino-1H-1,3,4-triazole (CAS: 584-13-4), which maintains structural integrity under physiological conditions with water solubility exceeding 810 g/L at 20°C [2]. Additionally, the ease of functionalization at C3, C5, and ring nitrogen atoms enables medicinal chemists to fine-tune pharmacokinetic properties. Modern synthetic approaches include copper-catalyzed oxidative coupling (Ueda-Nagasawa method) and electrochemical multicomponent reactions that facilitate rapid library synthesis of substituted triazoles under mild conditions [6].
The introduction of a chiral center adjacent to the triazole nucleus dramatically influences target interaction profiles. The (1R)-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanol moiety creates a stereospecific pharmacophore where the hydroxyl group projects into three-dimensional space with defined geometry [1] [4]. This configuration enables directional hydrogen bonding unavailable to racemic mixtures, significantly enhancing binding affinity for asymmetric enzyme pockets. The ethanol substituent's methyl group provides hydrophobic stabilization within receptor subpockets while maintaining water solubility through the protonatable hydrochloride salt form [8].
Table 2: Impact of Ethanol Substituent Configuration on Molecular Properties
Configuration | Hydrogen Bonding Capacity | Spatial Orientation | Biological Recognition |
---|---|---|---|
(1R)-enantiomer | Optimal H-bond donation vector | 5-Methyl group oriented toward solvent interface | High stereoselective target affinity |
(1S)-enantiomer | Suboptimal H-bond geometry | Methyl group sterically clashes with binding pocket | Reduced target engagement |
Racemic mixture | Geometrically incompatible | Disordered spatial arrangement | Diminished binding kinetics |
The asymmetric induction provided by the chiral center influences conformational dynamics in drug-target complexes. Molecular modeling studies indicate that the (R)-configuration positions the triazole's N4 atom for optimal coordination with Mg²⁺ ions in kinase ATP-binding sites, while the hydroxyl group orientation facilitates hydrogen bonding with backbone carbonyls of conserved alanine residues [4]. This stereochemical precision differentiates it from simpler achiral analogs like 1-methyl-1H-1,2,4-triazol-5-amine (CAS: 15795-39-8), which lacks spatial directionality in target interactions [8].
The development of ethanol-functionalized triazoles reflects three evolutionary phases in synthetic strategy. The first generation (1950s-1980s) employed classical cyclization approaches exemplified by the Pellizzari reaction, where formamide and hydrazines condensed under harsh conditions to yield unsubstituted 1,2,4-triazole scaffolds [6] [7]. These methods produced racemic ethanol derivatives through non-selective alkylation with epoxides or haloalcohols, requiring tedious chiral resolution.
The second generation (1990s-2010s) witnessed catalytic asymmetric methods, including copper(I)-mediated N-alkylation and microwave-assisted cycloadditions that improved regioselectivity. A significant advancement was the introduction of chiral auxiliaries for enantioselective synthesis of triazole-containing β-amino alcohols, enabling gram-scale production of enantiomerically enriched intermediates [6]. During this period, 1H-1,2,4-triazol-3-ol (CAS: 930-33-6) emerged as a key precursor for ethanol-functionalized derivatives through reductive amination strategies [3].
Table 3: Evolution of Ethanol-Substituted Triazole Synthesis
Period | Synthetic Approach | Key Limitations | Representative Compound |
---|---|---|---|
1950s-1980s | Pellizzari reaction (thermal cyclization) | Racemic mixtures, high temperatures | 1H-1,2,4-triazole-3-ethanol |
1990s-2010s | Microwave-assisted condensation | Moderate enantioselectivity | (±)-1-(1H-1,2,4-triazol-3-yl)ethanol |
2010s-present | Asymmetric transfer hydrogenation | Requires chiral catalysts | (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanol |
The current generation (post-2010) leverages innovative methodologies like enzymatic desymmetrization and transition metal-catalyzed asymmetric hydrogenation. The synthesis of (1R)-1-(5-methyl-1H-1,2,4-triazol-3-yl)ethanol hydrochloride employs chiral ruthenium catalysts for enantioselective reduction of prochiral ketone precursors, achieving >99% ee under mild conditions [6]. This evolution toward stereochemical precision parallels broader trends in pharmaceutical development, where single-enantiomer drugs now dominate new molecular entity approvals. The hydrochloride salt form enhances crystalline stability and shelf-life compared to earlier free base ethanol derivatives, addressing historical formulation challenges [1] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: